2-butoxybenzamide

Description

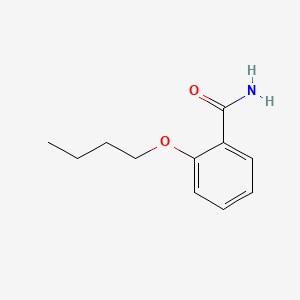

2-Butoxybenzamide (CAS 60444-92-0) is a benzamide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.242 g/mol . It features a benzamide core substituted with a butoxy group (-O-(CH₂)₃CH₃) at the 2-position of the aromatic ring.

Properties

CAS No. |

60444-92-0 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-butoxybenzamide |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13) |

InChI Key |

VPTQXJGFCHOGAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxybenzamide can be synthesized through the reaction of 2-aminobenzoic acid with butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halogenated benzamides, aminobenzamides.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Research has explored its potential as a bioactive compound, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Preliminary studies suggest that derivatives of 2-butoxybenzamide may have pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-butoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The butoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Modifications

5-[2-(4/5-Chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide

- Structure : Incorporates a thiazole ring linked to a chlorophenyl group at the 5-position of the benzamide core, alongside the 2-butoxy substituent.

- Activity : Demonstrated superior antifungal activity compared to other derivatives, with the chlorophenyl-thiazole moiety enhancing potency. This highlights the importance of electron-withdrawing groups (e.g., chlorine) and heterocyclic systems in modulating biological activity .

N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide

- Structure : Features a fluorophenyl group (-C₆H₃F-NH₂) at the N-position of the benzamide.

- Molecular Weight : 302.34 g/mol (C₁₇H₁₉FN₂O₂).

Thiophene-Substituted Benzamides

- Structure: Derivatives such as 4-((thiophen-2-yl-methylene)amino)benzamides replace the butoxy group with thiophene-based substituents.

- Activity : These compounds exhibit varied biological effects, including antimicrobial and anti-inflammatory properties, underscoring the role of sulfur-containing heterocycles in diversifying activity .

Pharmacological Performance

Antifungal Activity

- 2-Butoxybenzamide Derivatives : The compound 5-[2-(4/5-chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide showed the highest antifungal activity among tested analogues, suggesting synergistic effects between the thiazole-chlorophenyl motif and the butoxy side chain .

- Comparison with Benzimidazoles : Unlike 2-substituted benzimidazoles, which often target helminthic infections and proton pumps, this compound derivatives are more selective toward fungal pathogens, likely due to differences in membrane interaction mechanisms .

Antimicrobial Spectrum

Physicochemical Properties

Commercial and Research Relevance

- Availability: this compound is accessible through suppliers like Hubei Guoyun Furui Technology, facilitating its use in drug discovery pipelines .

- Derivative Development : Modifications such as halogenation (e.g., chlorine, fluorine) and heterocyclic integration (thiazole, thiophene) are prioritized to optimize efficacy and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.